

# Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide

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## Compound of Interest

Compound Name: *Paromomycin*

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Visceral leishmaniasis (VL), a severe systemic disease caused by *Leishmania* species, remains a significant public health concern in many parts of the world. The evolution of drug resistance to traditional monotherapies has necessitated the development of combination treatment regimens. **Paromomycin**, an aminoglycoside antibiotic with proven antileishmanial activity, has emerged as a key component in these combination strategies. This guide provides a detailed comparison of **paromomycin**-based combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

## Efficacy and Safety of Paromomycin Combination Regimens

Clinical trials have demonstrated the high efficacy of **paromomycin** in combination with other antileishmanial drugs, offering shorter treatment durations and improved safety profiles compared to older monotherapies. The most studied combinations include **paromomycin** with miltefosine, sodium stibogluconate, and liposomal amphotericin B.

## Quantitative Comparison of Clinical Trial Outcomes

The following tables summarize the key efficacy and safety data from pivotal clinical trials evaluating **paromomycin** combination therapies.

Table 1: Efficacy of **Paromomycin** Combination Therapies in Clinical Trials

Treatment Regimen	Study/Trial Identifier	Geographic Region	No. of Patients	Definitive Cure Rate (6-month follow-up)	Treatment Duration	Reference
Paromycin + Miltefosine (PM/MF)	NCT03129646	Eastern Africa	170 (mITT)	91.2%	14 days	<a href="#">[1]</a> <a href="#">[2]</a>
Sodium Stibogluconate + Paromycin (SSG/PM)	NCT03129646	Eastern Africa	170 (mITT)	91.8%	17 days	<a href="#">[1]</a> <a href="#">[2]</a>
Liposomal Amphotericin B + Paromycin	-	Bangladesh	171	99.4%	11 days	<a href="#">[3]</a>
Miltefosine + Paromycin	-	Bangladesh	185	97.9%	10 days	<a href="#">[3]</a>
Liposomal Amphotericin B (monotherapy)	-	Bangladesh	185	98.1%	Single dose	<a href="#">[3]</a>
Aminosidine (Paromomycin) 20 mg/kg/day	-	North Bihar, India	30	97%	21 days	<a href="#">[4]</a>

Sodium Stibogluco nate 20 mg/kg/day	-	North Bihar, India	30	63%	30 days	[4]
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mITT: modified intention-to-treat

Table 2: Safety Profile of **Paromomycin** Combination Therapies

Treatment Regimen	Common Adverse Drug Reactions	Serious Adverse Events (Drug-Related)	Key Safety Advantages	Reference
Paromomycin + Miltefosine (PM/MF)	Vomiting (MF-related), injection site pain (PM-related), hypoacusis (PM-related)	4 out of 18 SAEs reported were study drug-related.	No risk of SSG-associated cardiotoxicity, shorter treatment, fewer injections.	[1][2][5]
Sodium Stibogluconate + Paromomycin (SSG/PM)	SSG-related cardiotoxicity (6.5% of patients), injection site pain.	One death judged due to SSG-related cardiotoxicity.	-	[1][5]
Liposomal Amphotericin B + Paromomycin	Generally well-tolerated.	-	Shorter duration than SSG-based therapies.	[3]
Miltefosine + Paromomycin	Vomiting and diarrhea (miltefosine-related).	3 drug-related SAEs, all resolved.	All-oral or oral-injectable combination avoids toxicities of SSG and amphotericin B.	[3]

## Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are summaries of the experimental protocols for key studies.

### Phase III Non-Inferiority Trial of PM/MF vs. SSG/PM in Eastern Africa (NCT03129646)

- Study Design: An open-label, randomized, controlled, non-inferiority trial conducted in Ethiopia, Kenya, Sudan, and Uganda.[\[1\]](#)[\[5\]](#)
- Participants: Included adults and children aged 4-60 years with primary visceral leishmaniasis, confirmed by microscopy of spleen, bone marrow, or lymph node aspirates. Patients with HIV co-infection or severe concomitant diseases were excluded.[\[1\]](#)[\[5\]](#)
- Interventions:
  - PM/MF Arm: **Paromomycin** 20 mg/kg/day intramuscularly and an allometric dose of miltefosine orally for 14 days.[\[1\]](#)[\[2\]](#)
  - SSG/PM Arm: Sodium stibogluconate 20 mg/kg/day and **paromomycin** 15 mg/kg/day, both intramuscularly, for 17 days.[\[1\]](#)[\[2\]](#)
- Primary Endpoint: Definitive cure at 6 months' follow-up, defined as the absence of clinical signs and symptoms of VL and no requirement for rescue medication.[\[1\]](#)[\[5\]](#)
- Safety Assessment: Monitoring and reporting of all adverse events (AEs) and serious adverse events (SAEs). Specific monitoring for cardiotoxicity in the SSG/PM arm.[\[1\]](#)[\[5\]](#)

### Randomized Controlled Trial of Aminosidine vs. Sodium Stibogluconate in India

- Study Design: A randomized, unblinded, controlled trial with a 180-day follow-up period.[\[4\]](#)
- Participants: Individuals aged 5-50 years with clinical signs of VL and confirmed amastigotes in spleen or bone marrow aspirates.[\[4\]](#)

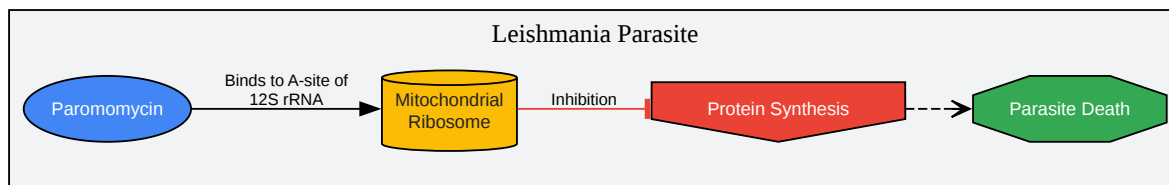
- Interventions:
  - Aminosidine Arms: Three different daily doses (12, 16, and 20 mg/kg) for 21 days.[\[4\]](#)
  - SSG Arm: Sodium stibogluconate 20 mg/kg/day for 30 days.[\[4\]](#)
- Outcome Measures:
  - Efficacy: Parasite count, spleen size, fever, body weight, hemoglobin concentration, white cell count, platelet count, and serum albumin concentration.[\[4\]](#)
  - Safety: Liver and renal function tests, and reports of adverse events.[\[4\]](#)

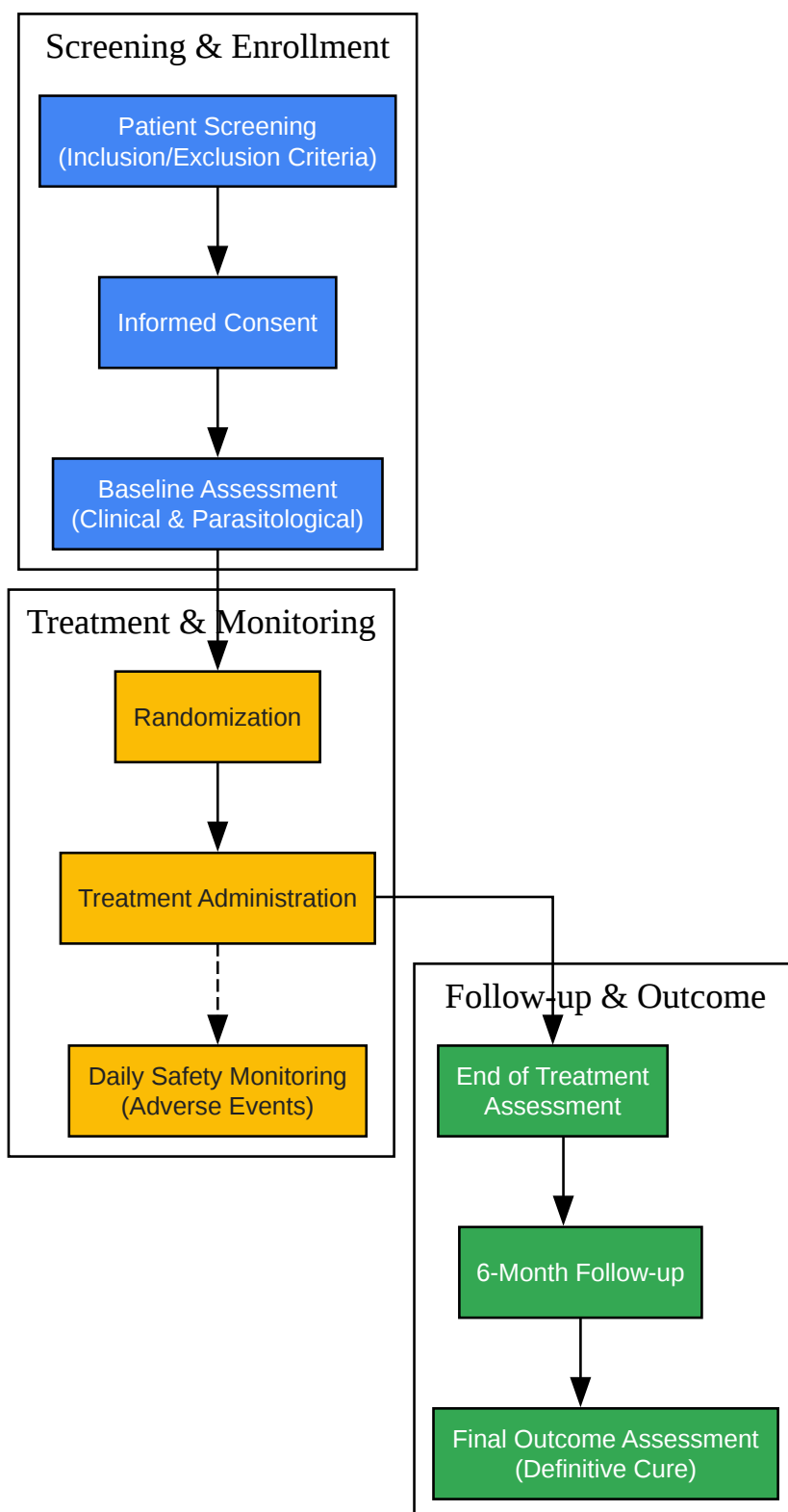
## Visualizing Mechanisms and Processes

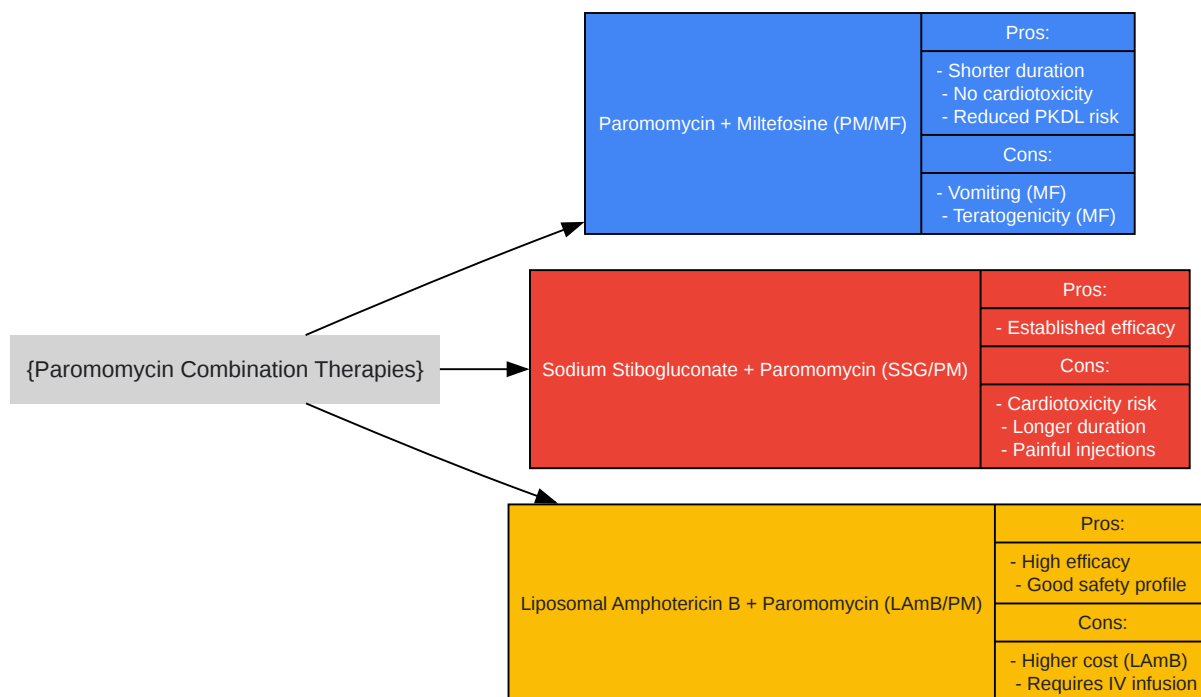
To better illustrate the complex interactions and workflows, the following diagrams are provided in DOT language.

## Signaling Pathway of Paromomycin's Antileishmanial Action

The precise mechanism of **paromomycin** against Leishmania is not fully elucidated but is understood to involve the inhibition of protein synthesis.







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## References

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- To cite this document: BenchChem. [Paromomycin Combination Therapies for Visceral Leishmaniasis: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b158545#paromomycin-in-combination-therapy-for-visceral-leishmaniasis]

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